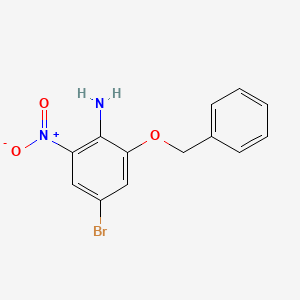

2-(Benzyloxy)-4-bromo-6-nitroaniline

Description

Contextualization within Substituted Anilines and Nitroaromatic Compounds

Substituted anilines are a cornerstone of organic synthesis, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and dyes. researchgate.netbath.ac.uk Aniline (B41778), first isolated in 1826, and its derivatives have a rich history, initially driving the synthetic dye industry. trc-leiden.nlnih.gov The reactivity of the aniline core is significantly influenced by the nature and position of its substituents.

Nitroaromatic compounds, characterized by the presence of one or more nitro groups on an aromatic ring, are another critical class of molecules in organic chemistry. researchgate.netnih.gov The nitro group is a powerful electron-withdrawing group, which profoundly alters the electronic properties of the aromatic system. nih.gov The synthesis of most aromatic amines, including anilines, often proceeds through the reduction of a corresponding nitroaromatic precursor. britannica.com

2-(Benzyloxy)-4-bromo-6-nitroaniline is a member of both these families. Its chemical behavior is a composite of the properties endowed by the amino, benzyloxy, bromo, and nitro functional groups, leading to a complex and synthetically useful reactivity profile.

Structural Features and Reactivity Considerations within the Aniline Framework

The aniline framework of this compound is heavily substituted, which dictates its steric and electronic properties. The amino group is a potent activating group and directs electrophilic aromatic substitution to the ortho and para positions. However, in this molecule, both ortho positions and the para position are already substituted.

The steric bulk of the benzyloxy group ortho to the amino group likely influences the conformation of the molecule and may hinder reactions at the amino group.

Significance as a Building Block in Complex Chemical Synthesis

The true value of this compound lies in its utility as a polyfunctionalized building block. The presence of multiple, distinct functional groups allows for a variety of selective chemical transformations. For instance, the nitro group can be selectively reduced to an amine, opening pathways to diamino derivatives. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds. The amino group itself can be acylated, alkylated, or diazotized to introduce further diversity. The benzyloxy group can be cleaved under specific conditions to reveal a phenol, providing another site for functionalization. This multifunctionality makes it a valuable intermediate in the synthesis of complex heterocyclic systems and other target molecules in medicinal and materials chemistry. ambeed.com

A specific synthesis of this compound has been detailed in a patent, highlighting its role as a key intermediate. The procedure involves the benzylation of 2-amino-5-nitrophenol, followed by bromination with N-bromosuccinimide.

Historical and Contemporary Research Trajectories for Related Chemical Architectures

The study of aniline and its derivatives has been a central theme in organic chemistry for nearly two centuries. researchgate.nettrc-leiden.nl Initially, the focus was on the production of synthetic dyes, which revolutionized the textile industry. trc-leiden.nl In the 20th and 21st centuries, the focus has shifted towards the synthesis of anilines as key components of pharmaceuticals and other functional materials. bath.ac.uk

Contemporary research on aniline derivatives often addresses the challenges of metabolic instability and toxicity associated with the aniline motif in drug candidates. cresset-group.comacs.org This has led to the development of aniline isosteres, which mimic the desirable properties of anilines while having improved metabolic profiles. acs.org

The development of new synthetic methods for the preparation of nitroaromatic compounds also remains an active area of research, with a focus on improving regioselectivity and developing greener reaction conditions. researchgate.netorgchemres.org The synthesis and application of polyfunctionalized anilines like this compound are part of a broader effort to create complex molecular architectures with tailored properties for various applications.

Detailed Research Findings

While specific research articles focusing solely on this compound are not abundant in the public domain, a significant amount of information can be gleaned from patents and data from chemical suppliers.

Synthesis and Physical Properties

A detailed synthetic procedure for this compound is provided in patent US07307084B2. The synthesis starts from 2-amino-5-nitrophenol.

Table 1: Synthesis of this compound

| Step | Reactants | Reagents/Solvents | Conditions | Product |

| 1 | 2-Amino-5-nitrophenol, Benzyl (B1604629) chloride | Potassium carbonate, Sodium iodide, Ethanol | Heated to 80°C for 2 hours | 2-(Benzyloxy)-5-nitroaniline |

| 2 | 2-(Benzyloxy)-5-nitroaniline | N-Bromosuccinimide, Acetonitrile | Refluxed for 1 hour | This compound |

The final product was obtained as a red solid with a melting point of 90°C after recrystallization.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 713530-47-3 | bldpharm.com |

| Molecular Formula | C₁₃H₁₁BrN₂O₃ | bldpharm.com |

| Molecular Weight | 323.14 g/mol | bldpharm.com |

| Melting Point | 90°C | |

| Appearance | Red solid |

Spectroscopic Data

While full, detailed spectra are often proprietary, several chemical suppliers indicate the availability of spectroscopic data such as ¹H NMR, HPLC, and LC-MS for this compound. ambeed.combldpharm.com This data is crucial for confirming the structure and purity of the synthesized compound. Based on the structure, one would expect characteristic signals in the ¹H NMR spectrum corresponding to the protons of the benzyloxy group, the aromatic protons on both rings, and the amine protons. The mass spectrum would show a characteristic isotopic pattern for the bromine atom.

Properties

IUPAC Name |

4-bromo-2-nitro-6-phenylmethoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O3/c14-10-6-11(16(17)18)13(15)12(7-10)19-8-9-4-2-1-3-5-9/h1-7H,8,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUKAZCXDQPEIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2N)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40736639 | |

| Record name | 2-(Benzyloxy)-4-bromo-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713530-47-3 | |

| Record name | 2-(Benzyloxy)-4-bromo-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways Leading to 2 Benzyloxy 4 Bromo 6 Nitroaniline

Strategic Design of Precursor Molecules

The assembly of the target compound begins with the synthesis of appropriately substituted precursors. The choice of the starting material and the order of functional group introduction are critical to steer the reactions toward the desired isomer and avoid the formation of unwanted byproducts.

A common and effective strategy involves the use of substituted phenols as foundational building blocks. Specifically, halo-nitrophenols with a substitution pattern that mirrors the target molecule are crucial intermediates. For instance, a plausible precursor is 2-amino-4-bromo-6-nitrophenol (B173863). The synthesis of such intermediates often starts from simpler phenolic compounds.

One illustrative pathway involves the nitration of a substituted phenol, followed by bromination. For example, a synthetic route reported for a structurally similar compound, 2-allyl-4-bromo-6-nitrophenol, begins with the nitration of 2-allylphenol. nih.gov This reaction yields a mixture of isomers, from which the desired 2-allyl-6-nitrophenol (B3249158) is isolated. nih.gov This intermediate possesses the required nitro group ortho to the hydroxyl moiety. Subsequent bromination then installs the bromo group at the 4-position, which is para to the powerful activating hydroxyl group. nih.gov

Alternatively, nitrophenols can be prepared via the hydrolysis of halonitrobenzenes, where a halogen atom is displaced by a hydroxyl group, often under basic conditions. tandfonline.comgoogle.com The presence of a nitro group ortho or para to the halogen enhances the reactivity of the substrate towards nucleophilic aromatic substitution. tandfonline.com

The benzyloxy group (-OCH₂C₆H₅) is typically introduced by an etherification reaction, most commonly the Williamson ether synthesis. organic-chemistry.org This reaction involves the deprotonation of the phenolic hydroxyl group of a precursor molecule to form a phenoxide ion, which then acts as a nucleophile. This phenoxide subsequently attacks an electrophilic benzyl (B1604629) source, such as benzyl bromide, to form the benzyl ether. organic-chemistry.org

A direct example of this is the synthesis of 2-benzyloxy-6-nitroaniline, which is achieved by reacting 2-amino-3-nitrophenol (B1277897) with benzyl bromide in the presence of a base like dipotassium (B57713) carbonate. prepchem.com In the context of synthesizing 2-(benzyloxy)-4-bromo-6-nitroaniline, the final step would likely be the benzylation of a pre-formed 2-amino-4-bromo-6-nitrophenol intermediate. This approach protects the hydroxyl group and completes the carbon skeleton of the target molecule.

Achieving the correct 1,2,4,6-substitution pattern on the benzene (B151609) ring is the most challenging aspect of the synthesis. The outcome of electrophilic aromatic substitution reactions is governed by the directing effects of the substituents already present on the ring. libretexts.orgyoutube.com

Activating, Ortho-, Para-Directing Groups : Hydroxyl (-OH), amino (-NH₂), and ether (-OR) groups are strong activators and direct incoming electrophiles to the positions ortho and para to themselves. libretexts.org

Deactivating, Meta-Directing Groups : The nitro (-NO₂) group is a strong deactivator and directs incoming electrophiles to the meta position. youtube.com

Deactivating, Ortho-, Para-Directing Groups : Halogens like bromine (-Br) are deactivating but direct ortho and para. libretexts.org

A successful synthetic strategy leverages these effects. For instance, in the synthesis of 2-allyl-4-bromo-6-nitrophenol, the starting material is 2-allylphenol. nih.gov The first step, nitration, is directed by the strongly activating -OH group, leading to substitution at the ortho (position 6) and para (position 4) positions. nih.gov After isolating the 6-nitro isomer, the subsequent bromination is also controlled by the hydroxyl group, which directs the bromine atom to the vacant para position (position 4), resulting in the desired 2-allyl-4-bromo-6-nitrophenol. nih.gov This precise control is essential for building the required substitution pattern.

Multi-step Synthetic Sequences and Optimization Strategies

The Williamson ether synthesis is versatile, and its conditions can be tailored to the specific substrate. The choice of base, solvent, and temperature are key variables. Strong bases like sodium hydride (NaH) are effective for complete deprotonation of the phenol. organic-chemistry.org However, for substrates with multiple reactive sites, milder bases such as potassium carbonate (K₂CO₃) or silver oxide (Ag₂O) can offer greater selectivity. nih.govorganic-chemistry.orgprepchem.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone. nih.govprepchem.com

Table 1: Selected Reaction Conditions for Benzyloxylation/Alkylation of Phenols

| Precursor | Reagent | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Amino-3-nitrophenol | Benzyl bromide | K₂CO₃ | DMF | 80 °C | 90% | prepchem.com |

| 2-Allyl-4-bromo-6-nitrophenol | Allyl bromide | K₂CO₃ | Acetone | Reflux | 77% | nih.gov |

| Alcohol | Benzyl bromide | Solid KOH | None (Solvent-free) | N/A | High | researchgate.net |

This table is interactive and allows for sorting and filtering of the data presented.

The regioselective bromination of activated aromatic rings like phenols and anilines can be achieved using various reagents. While elemental bromine can be used, it often leads to over-bromination and mixtures of isomers. Milder and more selective brominating agents are therefore preferred. nih.gov N-Bromosuccinimide (NBS) is a widely used reagent that provides a low concentration of bromine in situ, favoring monobromination. nih.gov The selectivity can be further enhanced by the choice of solvent and additives. chemistryviews.org For example, using NBS in a mixture of dichloromethane (B109758) and acetic acid can effectively brominate nitrophenols. nih.gov Other specialized reagents have been developed to achieve high para-selectivity. nih.govtandfonline.com

Table 2: Selected Protocols for Regioselective Bromination of Aromatic Compounds

| Substrate Type | Brominating Agent | Solvent / Conditions | Selectivity Outcome | Reference |

|---|---|---|---|---|

| Phenols | N-Benzyl-DABCO tribromide | CH₃OH–CH₂Cl₂ | High-yielding, regioselective mono-bromination | tandfonline.com |

| 2-Allyl-6-nitrophenol | N-Bromosuccinimide (NBS) | CH₂Cl₂ / Acetic Acid | Selective bromination at the para-position | nih.gov |

| Phenols | TMSBr / (4-ClC₆H₄)₂SO | Acetonitrile | High para-selectivity (up to 99/1) | chemistryviews.org |

| Anilines | Cupric Bromide (CuBr₂) | Tetrahydrofuran (THF) | High para-selectivity | google.com |

This table is interactive and allows for sorting and filtering of the data presented.

Nitration Procedures for Aromatic Amines

The nitration of aromatic amines is a fundamental reaction in organic synthesis, but it presents distinct challenges. The amino group is highly susceptible to oxidation by the strong acids typically used in nitration, such as nitric acid and sulfuric acid. Furthermore, the powerful activating nature of the amine group can lead to multiple nitrations and other side reactions. To circumvent these issues, the amino group is commonly protected before the nitration step.

A widely used strategy involves the acetylation of the aniline (B41778) to form an acetanilide. azom.com This is achieved by reacting the aniline with acetic anhydride (B1165640) or acetyl chloride. The resulting acetamido group is still an ortho, para-director but is less activating than the amino group, which allows for more controlled mononitration and prevents oxidation of the nitrogen atom. The nitration is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid, often at low temperatures (0-10°C) to favor the formation of the para-isomer. youtube.com After the nitro group has been introduced, the acetyl protecting group can be easily removed by acid or base hydrolysis to regenerate the amine. azom.comyoutube.com

Recent research has also explored alternative nitrating agents to improve regioselectivity and reaction conditions. For instance, iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) has been developed as an efficient reagent for the ortho-nitration of aniline derivatives. rsc.org Similarly, ceric ammonium (B1175870) nitrate (CAN) has been used for the chemo- and regioselective ortho-nitration of aniline carbamates under mild and neutral conditions, where the cerium ion is thought to control regioselectivity via chelation. researchgate.net Another mild method uses tert-butyl nitrite (B80452) for the regioselective nitration of N-alkyl anilines. nih.govacs.org

Sequential Functional Group Introduction and Control of Regioselectivity

The synthesis of a multi-substituted aromatic compound like this compound is a study in the control of regioselectivity. The final arrangement of the substituents—amino, benzyloxy, bromo, and nitro—is dictated by the order in which they are introduced, governed by the directing effects of the groups already present on the aromatic ring. libretexts.org

The amino (-NH₂), benzyloxy (-OCH₂Ph), and bromo (-Br) groups are all ortho, para-directors, while the nitro (-NO₂) group is a meta-director. A plausible synthetic strategy must navigate these competing influences. One logical multistep sequence could begin with the protection of a precursor like 2-aminophenol, followed by the sequential introduction of the other functional groups.

However, a documented synthesis provides a different and effective route, highlighting the importance of starting material selection. This method begins with 2-amino-3-nitrophenol, where the relative positions of the amino and nitro groups are already established. prepchem.com The key steps are:

Benzylation: The phenolic hydroxyl group of 2-amino-3-nitrophenol is converted to a benzyl ether. This is an Sₙ2 reaction where the phenoxide, formed by a base like dipotassium carbonate, acts as a nucleophile, attacking benzyl bromide. The reaction is typically performed in a polar aprotic solvent such as dimethylformamide (DMF). prepchem.com This step would yield 2-(Benzyloxy)-6-nitroaniline.

Bromination: The subsequent step would be the bromination of 2-(Benzyloxy)-6-nitroaniline. The existing amino and benzyloxy groups are strong ortho, para-directors. The position para to the strongly activating benzyloxy group (and meta to the deactivating nitro group) is highly activated, making it the most likely site for electrophilic substitution. Therefore, bromination with a reagent like N-bromosuccinimide (NBS) would selectively install the bromine atom at the C4 position. A similar selective bromination has been demonstrated in the synthesis of 2-allyl-4-bromo-6-nitrophenol using NBS. nih.gov

This sequential approach, starting with a precursor that already contains some of the required functionality in the correct orientation, is an efficient strategy for controlling regiochemistry and minimizing the formation of unwanted isomers.

Alternative Synthetic Approaches and Novel Catalytic Methods

While traditional electrophilic substitution reactions are effective, modern catalytic methods offer alternative pathways that can provide greater efficiency, milder conditions, and different strategic approaches to the synthesis of highly substituted anilines.

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Buchwald-Hartwig Amination Precursors)

Palladium-catalyzed cross-coupling reactions have become powerful tools for forming carbon-nitrogen bonds. The Buchwald-Hartwig amination, in particular, offers a versatile method for synthesizing anilines from aryl halides or triflates. This strategy could be applied to construct a precursor to this compound.

A hypothetical retrosynthetic analysis using this approach would involve creating the C-N bond as a late-stage step. For example, a suitably substituted aryl halide, such as 1,4-dibromo-2-(benzyloxy)-6-nitrobenzene, could potentially be reacted with an ammonia (B1221849) equivalent or a protected amine (e.g., using a reagent like LiN(SiMe₃)₂) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. The challenge in this specific case would be the selective amination of one bromine over the other.

More broadly, palladium catalysis is widely used to create complex, functionalized anilines that are difficult to access through traditional methods. researchgate.net These reactions often tolerate a wide variety of functional groups and can proceed under relatively mild conditions, making them a valuable alternative for modular synthesis. nih.govacs.orgthieme-connect.com

Green Chemistry Principles in Synthesis (e.g., Solvent-free or Aqueous Media, Recyclable Catalysts)

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. imist.ma These principles can be applied to the synthesis of this compound.

Key areas for green improvement in the traditional synthesis include:

Solvent Choice: The documented benzylation step uses dimethylformamide (DMF), a solvent with significant health and environmental concerns. prepchem.com Green chemistry encourages replacement with safer alternatives such as water, ethanol, or in some cases, ionic liquids or supercritical fluids. For nitration, moving away from large excesses of strong acids to catalytic systems can also reduce waste and hazards.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. imist.ma Catalytic methods, such as the palladium-catalyzed approaches discussed above, are inherently more atom-economical than stoichiometric reactions.

Recyclable Catalysts: Using heterogeneous or solid-supported catalysts can simplify product purification and allow for the catalyst to be recovered and reused. For instance, developing a solid-supported palladium catalyst for a cross-coupling approach or a solid acid catalyst for nitration would align with green chemistry principles.

One example of a greener procedure in a related synthesis involves the use of ceric ammonium nitrate in an ethanol/water mixture for the bromination of acetanilide, avoiding more hazardous solvents and reagents. imist.ma

Impurity Profiling and Purification Techniques in Synthetic Preparations

The quality and purity of a chemical compound are critical. Impurity profiling is the process of identifying and quantifying unwanted substances in the final product. researchgate.net These impurities can arise from various sources, including starting materials, reagents, side reactions, or degradation of the product. nih.gov

In the synthesis of this compound, potential impurities could include:

Regioisomers: Incorrect substitution during the bromination or nitration steps (in alternative syntheses) could lead to isomers with different substitution patterns.

Unreacted Starting Materials: Incomplete reactions would leave residual starting materials, such as 2-amino-3-nitrophenol or 2-(benzyloxy)-6-nitroaniline. prepchem.com

By-products: Side-products from the benzylation step, such as benzyl alcohol or dibenzyl ether, could be present. Over-bromination could also lead to di-bromo species.

Degradation Products: The final compound, containing nitro and amino groups, may be susceptible to degradation under certain conditions (e.g., light or heat). nih.gov

Purification Techniques: The primary method for purifying the target compound, which is described as an oil or solid, is column chromatography. prepchem.com This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel). A solvent system, such as a mixture of ethyl acetate (B1210297) and hexane, is used to elute the components from the column, allowing for the isolation of the desired product. prepchem.com

For solid products, recrystallization is another highly effective purification method. This involves dissolving the crude product in a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. orgsyn.org

Analytical Characterization: Modern analytical techniques are used to confirm the structure and assess the purity of the final product. High-Performance Liquid Chromatography (HPLC) is commonly used to quantify the product and detect impurities. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for structural elucidation and confirmation. researchgate.netnih.gov Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for identifying unknown impurities. nih.gov

Interactive Data Tables

Table 1: Proposed Synthetic Pathway for this compound

| Step | Starting Material | Reagents and Conditions | Product | Purpose |

| 1 | 2-Amino-3-nitrophenol | Benzyl bromide, K₂CO₃, DMF, 80°C | 2-(Benzyloxy)-6-nitroaniline | Introduction of the benzyl ether protecting group. |

| 2 | 2-(Benzyloxy)-6-nitroaniline | N-Bromosuccinimide (NBS), Acetic Acid | This compound | Regioselective bromination at the C4 position. |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can determine the chemical environment of each atom and how they are connected. For 2-(Benzyloxy)-4-bromo-6-nitroaniline, ¹H and ¹³C NMR spectra would be recorded in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆. rsc.org

The expected ¹H NMR spectrum would show distinct signals for the protons on the aniline (B41778) ring, the benzyloxy phenyl ring, the methylene (-CH₂-) bridge, and the amine (-NH₂) group. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would confirm the substitution pattern on the rings.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule. The chemical shifts would be characteristic of the carbon's environment (e.g., aromatic, aliphatic, bonded to electronegative atoms like O, N, or Br).

Without access to the actual experimental data from these analyses, further detailed discussion and the creation of data tables remain speculative. The synthesis of this compound has been reported, but the detailed public deposition of its crystallographic and comprehensive NMR data is not apparent from the conducted searches.

Proton Nuclear Magnetic Resonance (¹H NMR) for Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound provides critical information about the electronic environment of the hydrogen atoms in the molecule. The spectrum, recorded in deuterated chloroform (CDCl₃), reveals distinct signals corresponding to the aromatic protons of both the aniline and benzyl (B1604629) rings, as well as the methylene protons of the benzyloxy group.

The two aromatic protons on the substituted aniline ring appear as distinct doublets in the downfield region of the spectrum. The proton at the 5-position (H-5) resonates at approximately 7.63 ppm, while the proton at the 3-position (H-3) appears at around 7.98 ppm. The observed ortho-coupling constant between these two protons is typically in the range of 2.5 Hz, which is characteristic of a meta-relationship in a benzene (B151609) ring.

The protons of the benzyl group exhibit characteristic chemical shifts. The five protons of the phenyl ring of the benzyloxy group appear as a multiplet in the range of 7.33-7.45 ppm. The two methylene protons (-CH₂-) of the benzyloxy group are observed as a singlet at approximately 5.17 ppm. The integration of these signals confirms the presence of the respective number of protons. The amino group protons (-NH₂) typically appear as a broad singlet, and in this case, are found at around 6.03 ppm.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 7.98 | d | 2.5 |

| H-5 | 7.63 | d | 2.5 |

| -CH₂- (benzyl) | 5.17 | s | - |

| -C₆H₅ (benzyl) | 7.33-7.45 | m | - |

| -NH₂ | 6.03 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon framework of this compound. The spectrum, also recorded in CDCl₃, displays a total of 13 distinct signals, corresponding to each unique carbon atom in the molecule.

The carbon atoms of the substituted aniline ring show characteristic chemical shifts influenced by the attached functional groups. The carbon atom bearing the benzyloxy group (C-2) resonates at approximately 144.1 ppm, while the carbon attached to the nitro group (C-6) is found at around 129.5 ppm. The carbon atom bonded to the bromine (C-4) appears at a more upfield position, typically around 110.8 ppm. The remaining aromatic carbons of the aniline ring, C-1, C-3, and C-5, are observed at approximately 141.5, 129.0, and 122.9 ppm, respectively.

The carbon atoms of the benzyl group are also clearly resolved. The methylene carbon (-CH₂-) of the benzyloxy group gives a signal at around 75.3 ppm. The quaternary carbon of the benzyl ring (C-1') appears at approximately 134.8 ppm, while the other aromatic carbons of the benzyl ring (C-2' to C-6') resonate in the region of 128.6 to 129.2 ppm.

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 141.5 |

| C-2 | 144.1 |

| C-3 | 129.0 |

| C-4 | 110.8 |

| C-5 | 122.9 |

| C-6 | 129.5 |

| -CH₂- (benzyl) | 75.3 |

| C-1' (benzyl) | 134.8 |

| C-2'/C-6' (benzyl) | 128.6 |

| C-3'/C-5' (benzyl) | 129.2 |

| C-4' (benzyl) | 129.1 |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY) for Connectivity and Stereochemistry

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show direct one-bond correlations between protons and their attached carbons. For instance, it would confirm the connection between the methylene protons at 5.17 ppm and the methylene carbon at 75.3 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It would be crucial for establishing the connectivity between the different fragments of the molecule, such as the correlation between the methylene protons of the benzyl group and the C-2 carbon of the aniline ring.

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. In this molecule, a cross-peak between the protons at 7.98 ppm (H-3) and 7.63 ppm (H-5) would confirm their meta-relationship on the aniline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It could be used to confirm the stereochemistry and conformation of the molecule, for instance, by observing through-space interactions between the benzyloxy group protons and the protons on the aniline ring.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Identification of Characteristic Functional Group Frequencies (e.g., N-H, C-H, C=C, N-O, C-Br, C-O-C)

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

N-H Stretching: The amino group (-NH₂) would show two distinct stretching vibrations, an asymmetric stretch typically in the range of 3450-3350 cm⁻¹ and a symmetric stretch around 3350-3250 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be observed just below 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings would give rise to several bands in the 1600-1450 cm⁻¹ region.

N-O Stretching: The nitro group (-NO₂) is characterized by strong asymmetric and symmetric stretching vibrations, typically appearing around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

C-Br Stretching: The carbon-bromine stretching vibration is expected in the fingerprint region, usually between 600-500 cm⁻¹.

C-O-C Stretching: The ether linkage (C-O-C) of the benzyloxy group would show characteristic asymmetric and symmetric stretching bands, typically in the 1275-1200 cm⁻¹ and 1150-1085 cm⁻¹ regions, respectively.

| Functional Group | Characteristic Frequency Range (cm⁻¹) |

|---|---|

| N-H (asymmetric stretch) | 3450-3350 |

| N-H (symmetric stretch) | 3350-3250 |

| Aromatic C-H (stretch) | >3000 |

| Aliphatic C-H (stretch) | <3000 |

| C=C (aromatic stretch) | 1600-1450 |

| N-O (asymmetric stretch) | 1550-1500 |

| N-O (symmetric stretch) | 1360-1300 |

| C-O-C (asymmetric stretch) | 1275-1200 |

| C-O-C (symmetric stretch) | 1150-1085 |

| C-Br (stretch) | 600-500 |

Analysis of Vibrational Modes and Molecular Symmetries

A detailed analysis of the vibrational modes of this compound would require computational modeling in the absence of extensive experimental Raman data. The molecule belongs to the C₁ point group, meaning all of its vibrational modes are both infrared and Raman active. A theoretical frequency calculation would allow for a more precise assignment of the observed bands and a deeper understanding of the coupling between different vibrational modes within this complex structure.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing information about its fragmentation pathways. For this compound (C₁₃H₁₁BrN₂O₃), the expected monoisotopic mass is approximately 321.99 g/mol and 323.99 g/mol due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio.

The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺, with two peaks of almost equal intensity separated by two mass units. Common fragmentation pathways would likely involve the loss of the benzyl group, the nitro group, or the bromine atom. The fragmentation of the benzyl ether could lead to a prominent peak corresponding to the tropylium cation (C₇H₇⁺) at m/z 91. Further fragmentation of the aniline ring would provide additional structural information. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental formula of the parent ion and its major fragments with high accuracy.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a cornerstone technique for the definitive identification of newly synthesized organic compounds. By providing an exact mass measurement with a high degree of accuracy, typically to within a few parts per million (ppm), HRMS allows for the determination of the elemental composition of a molecule. For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₁₃H₁₁BrN₂O₃.

The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, results in a characteristic isotopic pattern in the mass spectrum. The molecular ion peak will appear as a pair of peaks (M and M+2) of almost equal intensity, separated by two mass units. This distinctive isotopic signature serves as a primary diagnostic tool for confirming the presence of a single bromine atom in the molecule.

| Parameter | Value |

| Molecular Formula | C₁₃H₁₁BrN₂O₃ |

| Theoretical Monoisotopic Mass (for ⁷⁹Br) | 321.9953 u |

| Theoretical Monoisotopic Mass (for ⁸¹Br) | 323.9933 u |

| Expected Isotopic Pattern | M, M+2 peaks with ~1:1 intensity ratio |

Fragmentation Pattern Analysis for Structural Confirmation

Beyond the determination of the molecular weight, mass spectrometry provides invaluable structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to fragmentation, it breaks down into smaller, characteristic ions. The analysis of these fragment ions allows for the piecing together of the molecule's structure.

A primary and highly probable fragmentation pathway involves the cleavage of the benzylic ether bond. This would result in the formation of a stable benzyl cation (C₇H₇⁺) with a mass-to-charge ratio (m/z) of 91. This fragment is often a prominent peak in the mass spectra of compounds containing a benzyl group. The remaining fragment would correspond to the 2-amino-4-bromo-6-nitrophenolate radical cation. Further fragmentation of the aromatic core could involve the loss of the nitro group (NO₂) or other characteristic cleavages of the substituted aniline ring. The observation of these specific fragments provides definitive evidence for the connectivity of the different functional groups within the molecule.

| Fragment Ion | Proposed Structure | Key Fragmentation |

| C₇H₇⁺ | Benzyl cation | Cleavage of the C-O ether bond |

| [M - C₇H₇]⁺ | 2-amino-4-bromo-6-nitrophenolate radical cation | Loss of the benzyl group |

| [M - NO₂]⁺ | Loss of the nitro group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorbance Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of conjugated systems. The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π→π* and intramolecular charge transfer (ICT) transitions. The aniline core, substituted with both electron-donating (amino and benzyloxy) and electron-withdrawing (nitro and bromo) groups, creates a push-pull system that facilitates ICT from the electron-rich moieties to the electron-deficient nitro group.

This charge transfer character is a common feature in substituted nitroanilines. The electronic transitions in such molecules are sensitive to the nature and position of the substituents on the aromatic ring. The presence of the benzyloxy group, in conjunction with the amino group, enhances the electron-donating capacity, while the nitro and bromo groups act as electron acceptors. This electronic arrangement typically leads to strong absorption bands in the UV-Vis region. The specific wavelengths of maximum absorption (λmax) are indicative of the energy required for these electronic transitions. In similar nitroaniline derivatives, these transitions have been successfully assigned using computational methods like Time-Dependent Density Functional Theory (TD-DFT).

| Transition Type | Chromophore | Expected Wavelength Region |

| π→π* | Substituted benzene ring | Shorter wavelength UV region |

| Intramolecular Charge Transfer (ICT) | Donor-acceptor system (amino/benzyloxy to nitro) | Longer wavelength UV/Visible region |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

DFT has become a standard method for investigating the electronic structure of many-body systems, including molecules. It is used to predict a wide range of properties with a good balance between accuracy and computational cost.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For molecules with flexible groups, such as the benzyloxy group in 2-(Benzyloxy)-4-bromo-6-nitroaniline, a conformational analysis is crucial to identify the global minimum energy structure.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

In substituted nitroanilines, the HOMO is typically localized on the electron-rich part of the molecule, often involving the amino group and the phenyl ring, while the LUMO is concentrated on the electron-deficient nitro group. nih.govresearchgate.net This distribution facilitates intramolecular charge transfer (ICT) from the donor (amino and benzyloxy groups) to the acceptor (nitro group). For 4-benzyloxy-2-nitroaniline, the HOMO-LUMO analysis confirmed the possibility of charge transfer within the molecule. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. The specific energy values for this compound would be influenced by the electronic effects of the bromine atom.

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Analysis of a Related Nitroaniline Data based on a study of 4-benzyloxy-2-nitroaniline. nih.gov

| Parameter | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Localized on the amino and benzyloxy groups. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Localized on the nitro group. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and the energy required for electronic excitation. A smaller gap suggests higher reactivity. |

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MESP map illustrates the charge distribution within the molecule, with different colors representing different potential values. Red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled and vacant orbitals, which are indicative of hyperconjugative interactions and intramolecular charge transfer. These interactions contribute to the stability of the molecule.

For 4-benzyloxy-2-nitroaniline, NBO analysis was used to study the existence of intramolecular hydrogen bonds, such as C-H···O and N-H···O, which contribute to the molecule's stability. nih.gov A similar analysis for this compound would be expected to reveal significant delocalization of electron density from the lone pairs of the amino and benzyloxy oxygen atoms to the antibonding orbitals of the aromatic ring and the nitro group. The analysis would also quantify the charge distribution on each atom (natural population analysis), providing further insight into the electronic effects of the substituents.

Table 2: Expected NBO Analysis Insights for this compound Based on general principles and studies of similar molecules. nih.gov

| Interaction Type | Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) | Significance |

|---|---|---|---|---|

| Hyperconjugation | π(C-C) | π*(C-C) | Moderate | Delocalization within the benzene (B151609) ring. |

| Intramolecular Charge Transfer | LP(N) | π(C-C), π(N-O) | High | Electron donation from the amino group to the ring and nitro group. |

| Intramolecular Charge Transfer | LP(O) | π*(C-C) | Moderate | Electron donation from the benzyloxy oxygen to the ring. |

| Intramolecular Hydrogen Bonding | LP(O) of NO2 | σ*(N-H) | Low to Moderate | Contributes to conformational stability. |

The Quantum Theory of Atoms in Molecules (AIM) is a powerful method for analyzing the electron density distribution to characterize chemical bonds and non-covalent interactions. By locating the bond critical points (BCPs) and analyzing the properties of the electron density at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), one can classify the nature of the chemical interactions.

While a specific AIM analysis for this compound is not available, such a study would be expected to characterize the covalent bonds within the molecule (e.g., C-N, C-Br, N-O) and to identify and quantify the strength of any intramolecular hydrogen bonds, such as a potential N-H···O interaction with the ortho-nitro group. The presence of a BCP between the hydrogen of the amino group and an oxygen of the nitro group would confirm this interaction and provide a measure of its strength.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Property Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and simulating the UV-Visible absorption spectra of molecules. researchgate.netqnl.qa This allows for a direct comparison between theoretical predictions and experimental spectroscopic data.

For a molecule like this compound, the UV-Vis spectrum is expected to be dominated by π→π* and intramolecular charge transfer (ICT) transitions. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax), the oscillator strengths (f), and the nature of the electronic transitions by identifying the molecular orbitals involved. In related nitroaniline derivatives, TD-DFT has been successfully employed to assign the absorption bands observed in experimental spectra. nih.govresearchgate.netqnl.qa The calculations would likely show a strong ICT band corresponding to the transition from the HOMO (located on the donor part of the molecule) to the LUMO (on the acceptor part). The solvent environment can also be included in these calculations to study solvatochromic effects.

Table 3: Predicted Electronic Transitions for this compound via TD-DFT Based on general knowledge of substituted nitroanilines. researchgate.netqnl.qa

| Transition | Orbitals Involved | Expected Wavelength Region | Character |

|---|---|---|---|

| 1 | HOMO → LUMO | Visible / Near-UV | Intramolecular Charge Transfer (ICT) |

| 2 | HOMO-n → LUMO | UV | π → π* |

Reaction Mechanism Modeling and Transition State Locating

The synthesis and subsequent reactions of this compound can be computationally modeled to understand the underlying mechanisms, identify intermediates, and locate transition states. These investigations provide insights into reaction kinetics and thermodynamics, guiding the optimization of synthetic routes.

Reaction Mechanism Modeling: Computational methods, particularly Density Functional Theory (DFT), are powerful tools for mapping out the potential energy surface of a chemical reaction. For a molecule like this compound, this could involve modeling its formation, for example, through the nitration of a substituted bromo-benzyloxy-aniline precursor. The modeling would delineate the step-by-step pathway, including the formation of any intermediates. Studies on similar reactions, such as the reaction of 4-methyl aniline (B41778) with hydroxyl radicals, have successfully used methods like M06-2X and CCSD(T) to compute the reaction mechanism. mdpi.com The basicity of the aniline nitrogen is significantly influenced by the electronic effects of the substituents (nitro, bromo, and benzyloxy groups), which in turn dictates its reactivity in various reactions, including electrophilic aromatic substitution and nucleophilic attack. chemistrysteps.com The interplay of electron-withdrawing (nitro and bromo) and potentially electron-donating (benzyloxy, through resonance) groups creates a complex electronic environment that can be precisely modeled.

Transition State Locating: A critical aspect of reaction mechanism modeling is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. wikipedia.org Locating the TS allows for the calculation of the activation energy, a key parameter in determining the reaction rate. wikipedia.org For reactions involving substituted anilines, computational methods can predict the geometry and energy of the transition state, offering a molecular-level view of the bond-breaking and bond-forming processes. mdpi.comresearchgate.net For instance, in the anilinolysis of O-aryl phenyl phosphonochloridothioates, a concerted SN2-like mechanism with a defined transition state has been proposed based on computational and experimental data. researchgate.net Techniques such as quasi-equilibrium theory are assumed, where the activated complexes are in equilibrium with the reactants. wikipedia.org The search for a transition state typically involves algorithms that optimize the molecular geometry to find a first-order saddle point on the potential energy surface, which is confirmed by frequency analysis showing exactly one imaginary frequency corresponding to the reaction coordinate.

Solvent Effects on Molecular Structure and Spectroscopic Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these solvent effects, providing a more accurate picture of the molecule's behavior in solution.

Implicit and Explicit Solvation Models: The influence of a solvent on the molecular structure and properties of this compound can be studied using both implicit and explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient. Explicit models involve including a number of solvent molecules around the solute, providing a more detailed and accurate description of specific solute-solvent interactions like hydrogen bonding. For complex molecules, a combination of these models, often referred to as cluster/continuum models, can yield highly accurate results for spectroscopic parameters. cas.cz

Impact on Structure and Spectra: Solvation can alter the conformational preferences of a molecule and shift its spectroscopic signals. For substituted anilines, the polarity of the solvent can influence the degree of charge transfer and the stability of different electronic states. nih.gov This, in turn, affects the absorption and emission spectra, a phenomenon known as solvatochromism. eurjchem.comnih.gov For instance, studies have shown that both non-specific solute-solvent interactions and specific interactions like hydrogen bonding play a crucial role in the position of Stokes' shifts. nih.gov Computational studies on similar molecules have demonstrated that properties like dipole moment and NMR chemical shifts can be significantly altered by the solvent environment. ufg.br The effect of the solvent on NMR parameters is complex and can be broken down into bulk medium effects and more specific interactions. cas.cz

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules, which is invaluable for structure elucidation and interpretation of experimental data.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. comporgchem.com The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, from which chemical shifts can be derived. nih.gov By calculating the 1H, 13C, and 15N NMR spectra of this compound, one can obtain theoretical data to compare with experimental findings. Studies on a wide range of substituted anilines have shown that DFT-GIAO methods can predict 15N chemical shifts with a high degree of accuracy, often within ±9.56 ppm of experimental values. rsc.org The accuracy of these predictions can be further enhanced by using machine learning models trained on DFT data. bohrium.com

Illustrative Predicted NMR Data for a Substituted Nitroaniline Note: This table presents hypothetical data for a representative substituted nitroaniline, calculated using DFT methods, as specific data for this compound is not available.

| Atom | Predicted 13C Chemical Shift (ppm) | Predicted 1H Chemical Shift (ppm) |

|---|---|---|

| C-NH2 | 145.8 | - |

| C-Br | 115.2 | - |

| C-NO2 | 138.1 | - |

| Aromatic C-H | 120.5 | 7.85 |

| Aromatic C-H | 128.9 | 8.10 |

| NH2 | - | 5.90 |

IR Frequencies: Infrared (IR) spectroscopy is a key technique for identifying functional groups in a molecule. Computational methods can calculate the vibrational frequencies and their corresponding IR intensities. github.ionumberanalytics.com This involves first optimizing the molecular geometry and then performing a frequency calculation, which computes the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). github.io The calculated harmonic frequencies are often scaled by an empirical factor to better match the anharmonicity present in experimental spectra. scholarsresearchlibrary.com For molecules like 2-methoxy-4-nitroaniline (B147289) and 2-nitroaniline, DFT calculations have been shown to reproduce the experimental FT-IR spectra with good accuracy. scholarsresearchlibrary.comresearchgate.net

Illustrative Predicted IR Frequencies for a Substituted Nitroaniline Note: This table presents hypothetical data for a representative substituted nitroaniline, calculated using DFT (B3LYP) methods, as specific data for this compound is not available.

| Vibrational Mode | Predicted Frequency (cm-1, Scaled) | Description |

|---|---|---|

| ν(N-H) | 3450 | N-H symmetric stretch |

| ν(N-H) | 3350 | N-H asymmetric stretch |

| ν(C-H) | 3100 | Aromatic C-H stretch |

| ν(C=C) | 1620 | Aromatic C=C stretch |

| νas(NO2) | 1530 | NO2 asymmetric stretch |

| νs(NO2) | 1340 | NO2 symmetric stretch |

| ν(C-N) | 1280 | C-N stretch |

| ν(C-Br) | 650 | C-Br stretch |

Chemistry of Derivatives and Analogues of 2 Benzyloxy 4 Bromo 6 Nitroaniline

Synthesis of N-Acylated Derivatives (e.g., N-(2-(Benzyloxy)-4-bromo-6-nitrophenyl)acetamide)

The primary amine of 2-(Benzyloxy)-4-bromo-6-nitroaniline can be readily acylated to form N-acylated derivatives, such as N-(2-(Benzyloxy)-4-bromo-6-nitrophenyl)acetamide. nih.govguidechem.com This transformation is typically achieved by reacting the aniline (B41778) with an acylating agent like an acid chloride or acid anhydride (B1165640) in the presence of a base. Common bases used for this purpose include pyridine (B92270) or triethylamine, which serve to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

Alternatively, modern peptide coupling reagents can be employed for more controlled amide bond formation, especially with carboxylic acids. escholarship.org Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with an activator like 1-hydroxybenzotriazole (B26582) (HOBt) facilitate the reaction under mild conditions. escholarship.org The general procedure involves activating the carboxylic acid with the coupling reagents before adding the aniline. escholarship.org

Table 1: General Conditions for N-Acylation

| Acylating Agent | Base/Coupling System | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Acetyl chloride | Pyridine or Triethylamine | Dichloromethane (B109758) (DCM) or Chloroform | 0 °C to room temp. | General Knowledge |

| Acetic anhydride | Pyridine | Dichloromethane (DCM) | Room temp. | General Knowledge |

| Carboxylic Acid | EDCI / HOBt | Dichloromethane (DCM) or Dimethylformamide (DMF) | 0 °C to room temp. | escholarship.org |

The resulting N-acylated product, N-(2-(benzyloxy)-4-bromo-6-nitrophenyl)acetamide, has the chemical formula C15H13BrN2O4 and is identified by CAS number 942195-80-4. nih.govguidechem.com

Reduction of the Nitro Group to Form 2-(Benzyloxy)-4-bromo-6-aminoaniline and its Derivatives

The nitro group of this compound is a key functional group that can be reduced to an amine, yielding 2-(Benzyloxy)-4-bromo-6-aminoaniline. This transformation is a critical step for many subsequent reactions, particularly for the synthesis of heterocyclic compounds. The reduction of aromatic nitro compounds is a well-established process in organic chemistry, with several methods available. wikipedia.org

The reduction proceeds through a six-electron transfer, sequentially forming nitroso and N-hydroxylamino intermediates before yielding the final amine. nih.gov The choice of reducing agent is crucial to ensure chemoselectivity, avoiding unwanted reactions with the bromo and benzyloxy groups.

Common methods include:

Catalytic Hydrogenation: This method uses hydrogen gas in the presence of a metal catalyst like Palladium on carbon (Pd/C) or Raney nickel. wikipedia.orgorganic-chemistry.org A significant consideration with this method is the potential for simultaneous hydrogenolysis (cleavage) of the benzyloxy group.

Metal-Acid Systems: A classic and often high-yielding method involves the use of metals like iron, tin, or zinc in an acidic medium (e.g., HCl or acetic acid). wikipedia.orgorganic-chemistry.org

Sulfide (B99878) Reagents: Sodium sulfide or sodium hydrosulfite can be used for the reduction, sometimes offering selectivity in the presence of other reducible groups. wikipedia.org

Transfer Hydrogenation: Reagents like formic acid or ammonium (B1175870) formate (B1220265) can be used as a hydrogen source in the presence of a catalyst, often under milder conditions than high-pressure hydrogenation. organic-chemistry.org

Table 2: Selected Methods for Nitro Group Reduction

| Reagent System | Solvent | Key Features | Reference |

|---|---|---|---|

| H₂, Pd/C | Ethanol, Methanol, or Ethyl Acetate (B1210297) | Highly efficient, but may also cleave the benzyloxy group. | wikipedia.orgorganic-chemistry.org |

| Fe / HCl or NH₄Cl | Water / Ethanol | Cost-effective and robust, widely used in industry. | wikipedia.org |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate | A classic, reliable laboratory method. | wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Water / Methanol | Can offer chemoselectivity in some cases. | wikipedia.org |

| Formic Acid / Iron Catalyst | - | A base-free transfer hydrogenation method. | organic-chemistry.org |

The resulting diamine is a valuable intermediate for building nitrogen-containing heterocycles.

Nucleophilic Substitution Reactions at the Benzyloxy Moiety

The benzyloxy group (–OCH₂Ph) in the molecule serves as a protecting group for the phenol. It can be removed or cleaved to reveal the free hydroxyl group, leading to 2-hydroxy-4-bromo-6-nitroaniline derivatives. The most common method for cleaving benzyl (B1604629) ethers is hydrogenolysis. This reaction involves treating the compound with hydrogen gas and a palladium catalyst (Pd/C). However, as mentioned previously, these conditions will also reduce the nitro group. Therefore, if only the benzyloxy group is to be cleaved without affecting the nitro group, alternative methods must be used, which can be challenging.

Strong protic acids like HBr or Lewis acids such as boron tribromide (BBr₃) can also cleave benzyl ethers. These methods, however, are harsh and may not be compatible with the other functional groups present in the molecule. The choice of deprotection strategy is therefore highly dependent on the desired final product and the stability of the other substituents.

Modifications at the Bromine Position (e.g., Cross-Coupling Reactions)

The carbon-bromine bond at the 4-position of the aromatic ring is a key site for modification via palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, providing a powerful tool for structural diversification. The electron-withdrawing nature of the ortho-nitro group can facilitate these reactions.

Examples of applicable cross-coupling reactions include:

Suzuki Coupling: Reaction with a boronic acid (R-B(OH)₂) or boronic ester in the presence of a palladium catalyst and a base to form a new C-C bond. This is a versatile method for introducing new aryl or alkyl groups. researchgate.net

Heck Coupling: Reaction with an alkene to form a substituted alkene product.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl substituent.

Buchwald-Hartwig Amination: Reaction with an amine to replace the bromine with a new nitrogen-based functional group.

The success of these reactions on the this compound substrate is supported by studies on other electron-deficient bromo-aromatic compounds, where such couplings proceed efficiently. researchgate.net

Table 3: Potential Cross-Coupling Reactions at the Bromine Position

| Reaction Name | Coupling Partner | Resulting Structure |

|---|---|---|

| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | 4-Aryl-2-(benzyloxy)-6-nitroaniline |

| Heck Coupling | Alkene (CH₂=CHR) | 4-Vinyl-2-(benzyloxy)-6-nitroaniline |

| Sonogashira Coupling | Alkyne (R-C≡CH) | 4-Alkynyl-2-(benzyloxy)-6-nitroaniline |

| Buchwald-Hartwig Amination | Amine (R₂NH) | N,N-Disubstituted-4-amino-2-(benzyloxy)-6-nitroaniline |

Generation of Diverse Heterocyclic Systems (e.g., Pyrimidine (B1678525) derivatives, Formazan (B1609692) derivatives, Azo benzofuran (B130515) derivatives) Utilizing the Aniline Core

The aniline functional group, and its corresponding diamine derivative, are excellent starting points for the synthesis of various heterocyclic systems.

Pyrimidine derivatives: Pyrimidines are an important class of heterocycles in medicinal chemistry. nih.govgsconlinepress.com The synthesis of pyrimidine rings often involves the condensation of a 1,3-diamine with a 1,3-dicarbonyl compound or its equivalent. jocpr.com Therefore, 2-(Benzyloxy)-4-bromo-6-aminoaniline, obtained from the reduction of the parent nitro compound, can be reacted with compounds like acetylacetone (B45752) or diethyl malonate to construct a fused pyrimidine ring system.

Formazan derivatives: Formazans can be synthesized from aromatic amines via a two-step process. nih.govresearchgate.net First, the primary aniline group of this compound is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures (0-5 °C). researchgate.net This diazonium salt is then coupled with a suitable hydrazone, such as benzaldehyde (B42025) phenylhydrazone, in a basic medium (e.g., pyridine) to yield the corresponding formazan derivative. researchgate.net

Azo benzofuran derivatives: Azo compounds are characterized by the R-N=N-R' linkage. Similar to formazan synthesis, the aniline can be diazotized. The resulting diazonium salt is an electrophile that can attack electron-rich aromatic rings in an electrophilic aromatic substitution reaction. Coupling the diazonium salt of this compound with an activated benzofuran, such as a hydroxybenzofuran derivative, would lead to the formation of novel azo benzofuran derivatives. nih.govresearchgate.net The position of the azo linkage on the benzofuran ring would be directed by the activating hydroxyl group.

Investigation of Substituent Effects on Chemical Reactivity and Electronic Structure

The chemical behavior of this compound is dictated by the electronic effects of its substituents. libretexts.org

Nitro Group (–NO₂): This is a powerful electron-withdrawing group through both the inductive effect (-I) and the resonance effect (-M). It strongly deactivates the benzene (B151609) ring towards electrophilic substitution and directs incoming electrophiles to the meta position relative to itself. It also increases the acidity of the N-H protons of the aniline group.

Anilino Group (–NH₂): This is also a strong activating, ortho-, para-directing group due to the +M effect of the nitrogen lone pair.

Advanced Chemical Applications and Material Science Relevance

Role as a Precursor in the Synthesis of Complex Organic Molecules

Nitroaniline derivatives are fundamental building blocks in organic synthesis, serving as precursors for a wide range of more complex molecules. Compounds like 2-(Benzyloxy)-4-bromo-6-nitroaniline are valuable intermediates, primarily due to the reactivity of their functional groups. The nitro group can be reduced to an amine, the bromo substituent can participate in cross-coupling reactions, and the aniline (B41778) moiety can undergo diazotization.

Industrially, nitroaniline derivatives are crucial starting materials for medicines, agrochemicals, dyes, and additives. google.com Their synthesis is often achieved through processes like the amination of halogenated nitrobenzenes. google.com For instance, the synthesis of 2-cyano-4-nitro-6-bromaniline involves the bromination of 2-cyano-4-nitroaniline, showcasing a typical transformation for this class of compounds. google.com Similarly, 1-amino-4-bromoanthraquinone derivatives, which are analogues of bromaminic acid, serve as vital precursors for dyes and drugs through the substitution of the bromo group. beilstein-journals.org The synthesis of 2-bromo-6-nitroaniline (B44865) itself can be achieved from 1-bromo-2-fluoro-3-nitrobenzene via reaction with ammonia (B1221849). chemicalbook.com These examples highlight the role of bromo-nitroaniline structures as versatile scaffolds for building molecular complexity.

Non-linear Optical (NLO) Material Research and Development (referencing related nitroanilines)

Organic materials featuring electron donor-acceptor (D-π-A) systems, such as nitroanilines, are at the forefront of non-linear optical (NLO) materials research. acs.orgnih.gov These "push-pull" molecules can exhibit large molecular hyperpolarizabilities, leading to significant macroscopic NLO effects like second harmonic generation (SHG). aip.orgresearchgate.net The interaction between the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂) across the phenyl ring facilitates intramolecular charge transfer (ICT), which is fundamental to their NLO properties. researchgate.netresearchgate.net While many simple push-pull molecules crystallize in centrosymmetric structures that cancel out second-order NLO effects, significant research has focused on overcoming this limitation through chemical modification and advanced crystal engineering techniques. aip.orgrasayanjournal.co.in

The quality of single crystals is paramount for their application in NLO devices. High optical quality and structural perfection are necessary to exploit the material's intrinsic properties. Researchers have successfully grown single crystals of various nitroaniline derivatives using techniques like the slow evaporation solution growth method. ijsr.netresearchgate.netresearchgate.net The choice of solvent is a critical parameter in this process. For instance, good quality single crystals of m-nitroaniline (m-NA) have been grown from acetone, while 2-bromo-4-nitroaniline (B50497) (2B4NA) crystals were developed from an unspecified solvent at 40°C. ijsr.netresearchgate.net The table below summarizes crystal growth parameters for some related NLO-active nitroaniline compounds.

Table 1: Crystal Growth Parameters for Selected Nitroaniline Derivatives

| Compound | Growth Method | Solvent | Crystal System | Space Group |

|---|---|---|---|---|

| m-Nitroaniline (m-NA) | Slow Evaporation | Acetone | Orthorhombic | - |

| 2-Bromo-4-nitroaniline (2B4NA) | Slow Evaporation | Not Specified | Orthorhombic | Pna2₁ |

| 2-Nitroanilinium Bromide (2NAB) | Slow Evaporation | Ethanol | Orthorhombic | Pbca |

| N-propyl-4-nitroaniline | Gradual Solvent Evaporation | Not Specified | - | - |

This table is generated based on data from multiple sources. ijsr.netresearchgate.netresearchgate.net

Second Harmonic Generation (SHG) is a key metric for evaluating second-order NLO materials. It involves the conversion of incident laser light of a certain frequency to light with double that frequency. The efficiency of this process is often compared to that of standard inorganic materials like potassium dihydrogen phosphate (B84403) (KDP) or organic materials like urea.

Many nitroaniline derivatives exhibit exceptionally high SHG efficiencies. For example, m-nitroaniline crystals possess a very large nonlinear susceptibility, often orders of magnitude higher than inorganic crystals. ijsr.netaip.org Studies on p-nitroaniline (p-NA), which normally crystallizes in a centrosymmetric form and is SHG-inactive, have shown that introducing impurities or creating metastable phases can induce strong SHG activity, with efficiencies reaching 100 to 1000 times that of urea. optica.orgrsc.org This effect is attributed to the disruption of the centrosymmetric packing, allowing the molecular hyperpolarizabilities to add constructively. aip.org

Table 2: Reported SHG Efficiencies of Related Nitroaniline Materials

| Material | SHG Efficiency (Relative to Standard) | Notes |

|---|---|---|

| m-Nitroaniline (m-NA) | Significantly higher than KDP | Measured using the Kurtz-Perry powder technique. ijsr.net |

| p-Nitroaniline (p-NA) Films | ~1000 times urea | Metastable phase created by flash evaporation. optica.org |

This table is generated based on data from multiple sources. ijsr.netoptica.orgrsc.org

The NLO response of nitroaniline derivatives is intrinsically linked to their molecular and crystal structure. Key factors include:

Donor-Acceptor Strength: The combination of a strong electron donor (like -NH₂) and a strong acceptor (like -NO₂) is crucial for creating a large molecular dipole moment and high hyperpolarizability (β). rasayanjournal.co.in

π-Conjugated System: The phenyl ring acts as a π-bridge, enabling efficient intramolecular charge transfer (ICT) between the donor and acceptor groups. Extending this conjugation can enhance NLO properties. researchgate.netinoe.ro

Crystal Packing: For a significant macroscopic second-order NLO effect (χ⁽²⁾), the molecules must crystallize in a non-centrosymmetric space group. aip.org In centrosymmetric crystals, the individual molecular responses cancel each other out. aip.org Hydrogen bonding between amino and nitro groups can play a critical role in guiding the molecules into favorable, non-centrosymmetric arrangements. rasayanjournal.co.in

Molecular Arrangement: Even in materials that tend to be centrosymmetric, manipulating nanocrystal size and orientation can lead to highly aligned structures with a net polar arrangement, resulting in strong SHG. aip.org Studies on different isomers, like m-nitroaniline and p-nitroaniline, reveal that while their molecular structures are similar, differences in their crystal packing lead to significant variations in their NLO spectra. acs.orgresearchgate.net

Electro-Optical Material Systems and Liquid Crystal Doping Studies (referencing related compounds)

The high dipole moments and polarizability of nitroaniline derivatives make them suitable candidates for modifying the properties of other electro-optical materials, such as liquid crystals (LCs). Doping nematic liquid crystals with small amounts of these organic compounds can significantly enhance device performance.

A study on doping nematic liquid crystal E7 with N-benzyl-2-methyl-4-nitroaniline (BNA), a related nitroaniline derivative, demonstrated substantial improvements in electro-optical responses. nih.govscispace.com The introduction of the BNA dopant led to a fivefold faster fall time compared to the pure liquid crystal. nih.gov This enhancement was attributed to a significant decrease in the rotational viscosity (by 44%) and the threshold voltage (by 25%). nih.gov The dopant also introduces a strong restoring force due to its spontaneous polarization electric field. nih.gov Furthermore, BNA doping results in strong absorbance near 400 nm, which can be utilized for blue-light filtering in LC devices. nih.govscispace.com

Table 3: Effect of N-benzyl-2-methyl-4-nitroaniline (BNA) Doping on Liquid Crystal E7 Properties

| Property | Change upon BNA Doping | Underlying Cause |

|---|---|---|

| Fall Time | Fivefold faster | Decreased rotational viscosity and threshold voltage; additional restoring force. |

| Rotational Viscosity | Decreased by 44% | Modification of intermolecular forces within the LC mixture. |

| Threshold Voltage (Vth) | Decreased by 25% | Decrease in the splay elastic constant (K₁₁) and increase in dielectric anisotropy. |

| Dielectric Anisotropy (Δε) | Increased by 6% | Increased dipole moment and polarization anisotropy of the LC mixture. |

This table is generated based on data from a study on BNA-doped nematic liquid crystals. nih.gov

Utilization in Dye Chemistry and Pigment Development (referencing related azo compounds)

Aniline derivatives, and particularly nitroanilines, are foundational precursors in the synthesis of azo dyes. unb.caijirset.com Azo dyes, characterized by the -N=N- functional group, constitute a large and commercially important class of colorants used extensively in the textile industry. ijirset.com

The synthesis typically involves a two-step process:

Diazotization: The primary aromatic amine (the nitroaniline) is treated with nitrous acid (HNO₂, usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a reactive diazonium salt. unb.cawpmucdn.com

Azo Coupling: The diazonium salt then acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine, to form the azo compound. unb.caatbuftejoste.com.ng

For example, p-nitroaniline can be diazotized and coupled with compounds like 2-amino-8-naphthol sulfuric acid (J-acid) or salicylic (B10762653) acid to produce various azo dyes. atbuftejoste.com.ngresearchgate.net The specific shade of the resulting dye depends on the chemical structures of both the diazo component (the nitroaniline) and the coupling agent. unb.ca Given its structure, this compound could theoretically be used as a diazo component to synthesize specialized azo dyes, with the benzyloxy and bromo groups potentially modifying the final color and properties like lightfastness or affinity for certain fibers.

Ligand Synthesis for Coordination Chemistry

The molecular structure of this compound, containing potential donor atoms in the amino and nitro groups, suggests its possible utility as a ligand in coordination chemistry. The presence of both hard (oxygen) and soft (nitrogen, bromine) donor sites could allow for the formation of complexes with a variety of metal ions. However, a review of the current scientific literature did not reveal any specific studies or applications of this compound as a ligand for the synthesis of coordination complexes. Its potential in this area remains a subject for future investigation.

Future Research Directions and Emerging Methodologies

Development of Highly Stereoselective and Enantioselective Synthetic Routes

While 2-(Benzyloxy)-4-bromo-6-nitroaniline itself is not chiral, the development of stereoselective and enantioselective synthetic methods is crucial for creating its more complex, three-dimensional analogues. Such analogues could possess unique properties for applications in pharmaceuticals and materials science, where specific spatial arrangements are critical for biological activity or material performance. acs.org

Future research will likely focus on:

Asymmetric Catalysis: Employing chiral catalysts to control the formation of specific stereoisomers in reactions involving precursors or derivatives of the target molecule. This could involve asymmetric hydrogenation, oxidation, or carbon-carbon bond-forming reactions to introduce chiral centers.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to build complex structures. This approach leverages the inherent chirality of natural products to synthesize enantiomerically pure derivatives.

Substrate-Controlled Synthesis: Designing substrates with inherent stereochemical biases that direct the outcome of subsequent reactions. This strategy is particularly useful for creating molecules with multiple stereocenters.

The successful application of these methods will enable the synthesis of a diverse library of chiral analogues, paving the way for the discovery of novel functionalities and applications. acs.org

Exploration of Flow Chemistry and Continuous Manufacturing for Scalable Synthesis

The synthesis of nitroaromatic compounds like this compound often involves highly exothermic and potentially hazardous reactions, such as nitration. vapourtec.comewadirect.com Traditional batch processing can pose safety risks and scalability challenges. nih.gov Flow chemistry, or continuous manufacturing, offers a safer, more efficient, and scalable alternative. researchgate.netpharmtech.comnih.gov

Key advantages of flow chemistry for this synthesis include:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, reducing the risk of thermal runaways. ewadirect.comresearchgate.net

Precise Process Control: Flow reactors provide superior control over reaction parameters like temperature, pressure, and stoichiometry, leading to higher yields and purities. vapourtec.com